Methyl 2-(n-pentylthio)phenyl sulfide
Description
Methyl 2-(n-pentylthio)phenyl sulfide is an organosulfur compound featuring a benzene ring substituted with a methylthio (-SMe) group and an n-pentylthio (-S-C₅H₁₁) group at the 2-position. Its molecular formula is C₁₂H₁₈S₂, with a molecular weight of 226.4 g/mol. Structurally, the n-pentyl chain (linear -CH₂CH₂CH₂CH₂CH₃) distinguishes it from branched analogs like methyl 2-(iso-pentylthio)phenyl sulfide.
Key inferred properties include:
- Boiling Point: ~300–310°C (based on iso-pentyl analog: 303.7 ± 25.0°C).
- LogP: Estimated >3.0 due to the hydrophobic n-pentyl chain (simpler analog methyl phenyl sulfide has LogP = 2.74).
- Applications: Potential use in materials science or catalysis, given the role of sulfur-containing compounds as ligands or intermediates.
Properties
IUPAC Name |
1-methylsulfanyl-2-pentylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S2/c1-3-4-7-10-14-12-9-6-5-8-11(12)13-2/h5-6,8-9H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIDFJDQBXBMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278051 | |
| Record name | Benzene, 1-(methylthio)-2-(pentylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443303-13-6 | |
| Record name | Benzene, 1-(methylthio)-2-(pentylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443303-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(methylthio)-2-(pentylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(n-pentylthio)phenyl sulfide typically involves the reaction of 2-bromomethylphenyl sulfide with n-pentylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(n-pentylthio)phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemical Applications
1. Synthesis of Organic Molecules
Methyl 2-(n-pentylthio)phenyl sulfide serves as a valuable building block in organic synthesis. It can be utilized in the formation of more complex organic compounds through various reactions such as nucleophilic substitutions and electrophilic additions. The compound's thioether functionality allows it to participate in reactions that generate sulfur-containing derivatives, which are significant in medicinal chemistry and materials science.
2. Reactivity and Mechanistic Studies
Research has demonstrated that compounds with similar structures exhibit interesting reactivity patterns. For instance, studies on chloromethyl phenyl sulfide have shown that these compounds can act as reactive electrophiles and acyl carbanion equivalents, providing insights into their mechanisms of solvolysis and nucleophilic participation . This knowledge can be applied to understand the behavior of this compound in various chemical environments.
Biological Applications
1. Biological Activity Studies
The biological implications of this compound are significant, especially in the context of sulfur-containing compounds. Research indicates that such compounds can exhibit various biological activities, including antimicrobial properties. For example, derivatives of thioethers have been studied for their antibacterial effects against pathogens like Helicobacter pylori and others .
2. Drug Development
The compound's potential as a pharmacological agent is noteworthy. It can be explored for its role in drug design, particularly as a precursor for developing new TRPV1 antagonists, which are important in pain management therapies . The structure-activity relationship (SAR) studies involving similar thioether compounds could provide insights into optimizing its efficacy.
Industrial Applications
1. Specialty Chemicals Production
This compound is also relevant in industrial settings, particularly in the production of specialty chemicals. Its synthesis can be scaled up using methods similar to those employed for laboratory synthesis but optimized for larger quantities, such as through continuous flow reactors.
2. Intermediate for Organic Synthesis
In industrial chemistry, this compound can serve as an intermediate for synthesizing various sulfur-containing chemicals used in electronic materials and other applications . Its versatility makes it suitable for creating a range of derivatives that find utility across different sectors.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antibacterial Activity
Research has shown that thioether derivatives exhibit varying degrees of antibacterial activity, with some demonstrating effective inhibition against resistant strains of bacteria. The study quantified the minimal inhibitory concentrations (MICs) required to inhibit bacterial growth, illustrating the potential application of this compound in developing new antimicrobial agents.
Case Study 2: Mechanistic Insights
A detailed investigation into the solvolysis rates of related compounds provided insights into the reactivity patterns of this compound. The findings highlighted its potential utility in mechanistic studies aimed at understanding nucleophilic participation and electrophilic behavior in organic reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(n-pentylthio)phenyl sulfide involves its interaction with molecular targets through its sulfide and phenyl groups. These interactions can lead to the modulation of biological pathways and the exertion of its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
The table below compares Methyl 2-(n-pentylthio)phenyl sulfide with key analogs:
*Estimated based on iso-pentyl analog.
†Predicted using QSPR models.
‡Experimental data from NIST.
Key Observations :
- The n-pentyl chain increases molecular weight and hydrophobicity compared to methyl phenyl sulfide, reducing water solubility.
- Branched (iso-pentyl) and linear (n-pentyl) isomers exhibit similar boiling points but may differ in reactivity due to steric effects.
- Sulfones (e.g., methyl phenyl sulfone) are more polar and water-soluble than sulfides due to the sulfone group’s higher oxidation state.
Electrochemical Behavior
A voltammetric study of phenyl methyl sulfide (PhSMe), sulfoxide (PhSOMe), and sulfone (PhSO₂Me) in DMF revealed distinct reduction mechanisms:
- PhSMe exhibited an apparent electron transfer number (n) of 2.2 ± 0.2 , higher than sulfones/sulfoxides (n = 1.7 ± 0.2).
- The reduction of PhSMe involved a radical anion intermediate ([PhSMe]⁻), leading to disproportionation products like [PhSMe]²⁻ and PhSO₂Me.
However, the dual sulfide groups could enhance redox activity in catalytic applications.
Reactivity and Stability
- Oxidation: Sulfides oxidize to sulfoxides and sulfones. Methyl phenyl sulfide oxidizes rapidly with agents like quinolinium chlorochromate (QCC), while steric protection from the n-pentyl group in this compound may slow oxidation.
- Thermal Stability : Diphenyl sulfide decomposes at >300°C; the n-pentyl analog likely has comparable stability due to similar bonding.
Biological Activity
Overview
Methyl 2-(n-pentylthio)phenyl sulfide (CAS Number: 1443303-13-6) is an organic compound characterized by a phenyl ring substituted with a methyl group and a pentylthio group. Its unique structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₁₈S₂
- Molecular Weight : 230.40 g/mol
- Structure : Contains a phenyl ring, a methyl group, and a n-pentylthio group.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromomethylphenyl sulfide with n-pentylthiol in the presence of sodium hydride as a base, using dimethylformamide (DMF) as a solvent at elevated temperatures. This method allows for efficient production and high yields of the compound.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The presence of the sulfide and phenyl groups allows for modulation of biological pathways, potentially interacting with enzymes or receptors involved in pain perception, inflammation, or microbial resistance.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds, suggesting that derivatives with alkyl thio groups can exhibit significant antibacterial effects. For instance, compounds with thioether functionalities have been shown to disrupt bacterial membranes and inhibit growth, indicating that this compound may possess similar properties .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| This compound | TBD | TBD | Antibacterial potential |
Case Studies
- Antibacterial Studies : In vitro studies on related thioether compounds have demonstrated minimal inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL against various strains of bacteria, suggesting that this compound could exhibit comparable activity .
- Analgesic Effects : Research on related compounds indicates potential analgesic effects via antagonism of TRPV1 receptors, which are critical in pain pathways. The structural similarities suggest that this compound may also act as a TRPV1 antagonist, contributing to pain relief without significant off-target effects .
Comparative Analysis
This compound can be compared with other alkyl thio derivatives:
| Compound Name | Alkyl Chain Length | Biological Activity |
|---|---|---|
| Methyl 2-(n-butylthio)phenyl sulfide | Butyl | Moderate antibacterial |
| Methyl 2-(n-hexylthio)phenyl sulfide | Hexyl | Enhanced activity observed |
| Methyl 2-(n-octylthio)phenyl sulfide | Octyl | Increased hydrophobicity |
The pentyl chain in this compound provides a balance between hydrophobicity and steric effects, which is crucial for its biological activity compared to shorter or longer chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
